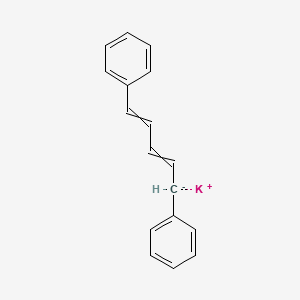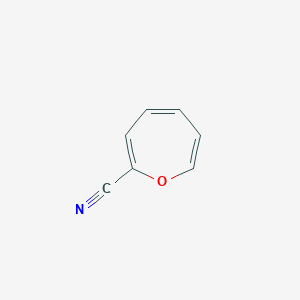
Oxepine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxepine-2-carbonitrile is a heterocyclic organic compound characterized by a seven-membered ring containing one oxygen atom and a nitrile group attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oxepine-2-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzonitrile with 1,4-dichloro-2-nitrobenzene can yield this compound through a cyclocondensation process . Another method involves the use of per-O-acetyl septanoses as key intermediates in a seven-step synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
Oxepine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxepin derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The nitrile group can participate in substitution reactions, leading to the formation of various substituted oxepines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine (Br2) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and solvents like tetrahydrofuran (THF) to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxepin oxides, while reduction can produce reduced oxepine derivatives.
Applications De Recherche Scientifique
Oxepine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: This compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of oxepine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxepine-2-carbonitrile can be compared with other similar compounds, such as:
Propriétés
Numéro CAS |
73654-43-0 |
|---|---|
Formule moléculaire |
C7H5NO |
Poids moléculaire |
119.12 g/mol |
Nom IUPAC |
oxepine-2-carbonitrile |
InChI |
InChI=1S/C7H5NO/c8-6-7-4-2-1-3-5-9-7/h1-5H |
Clé InChI |
PHHBNGUYMUPILJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(OC=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


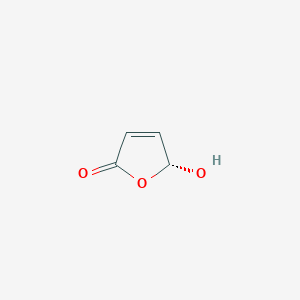
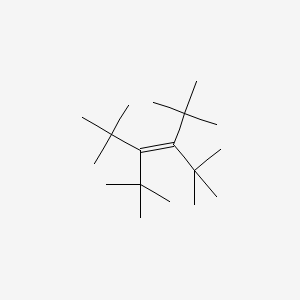
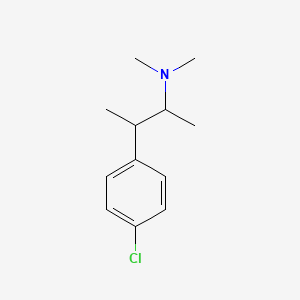

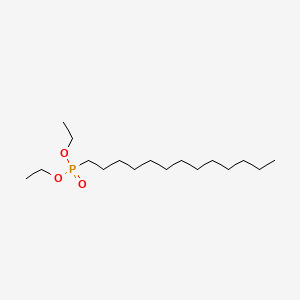
![3-Benzyl-2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14441507.png)
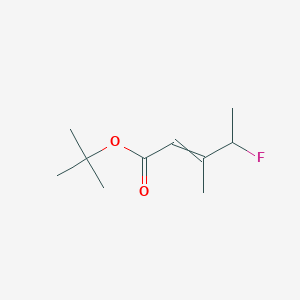
![14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B14441510.png)
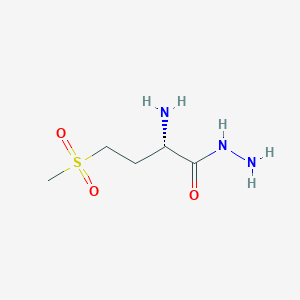
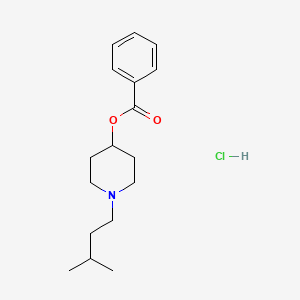
![[(1R,8R)-7-(methoxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-yl] N-ethylcarbamate](/img/structure/B14441529.png)
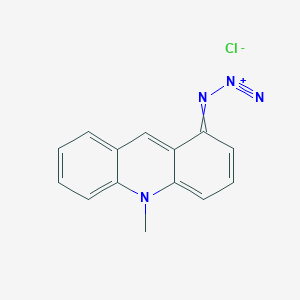
![4-(4-Butylphenyl)-2-[4-(4-butylphenyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiole](/img/structure/B14441542.png)
